GPR84 antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR84 antagonist 8 is a selective antagonist of the G protein-coupled receptor 84 (GPR84). This receptor is primarily expressed in immune cells such as monocytes, macrophages, and neutrophils, and is involved in inflammatory responses. This compound has been studied for its potential therapeutic applications in inflammatory diseases and fibrotic disorders .
Mechanism of Action
Target of Action
GPR84 Antagonist 8 is a selective antagonist of the GPR84 receptor . GPR84 is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells . It is a medium-chain fatty acid (MCFA) receptor, with capric acid (a 10-carbon chain fatty acid) being the most potent ligand .
Mode of Action
This compound interacts with its target, the GPR84 receptor, by inhibiting the action of 6-OAU, a synthetic agonist of GPR84 . This inhibition results in a decrease in cAMP production in GPR84-CHO cells .
Biochemical Pathways
The GPR84 receptor is part of the G protein-coupled receptor family, which plays a crucial role in signal transduction pathways . When this compound inhibits the action of 6-OAU, it affects the cAMP pathway, leading to changes in downstream effects . This includes the partial blocking of the phosphorylation of AKT and ERK .
Result of Action
The inhibition of GPR84 by this compound leads to a reduction in the expression of several pro-inflammatory markers, including TNFα, IL-6, IL12b, CCL2, CCL5, and CXCL1 . Additionally, it can antagonize the migration, bacterial adhesion, and phagocytosis promoted by 6-OAU mediated—GPR84 activation in macrophages .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory conditions can upregulate the expression of GPR84, potentially affecting the efficacy of this compound
Biochemical Analysis
Biochemical Properties
GPR84 interacts selectively with pertussis toxin-sensitive Gi-family G proteins, leading to reduced cAMP levels in cells . It responds to medium-chain fatty acids (9–14 carbons) and other chemical agonists, including 6-n-octylaminouracil (6-OAU), diindolylmethane, and embelin . These ligands activate GPR84 and induce downstream pro-inflammatory responses.
Cellular Effects
GPR84 activation influences various cell types. For instance, it amplifies LPS-stimulated IL-8 production in polymorphonuclear leukocytes and TNF-α production in macrophages . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, GPR84 Antagonist 8 inhibits the action of 6-OAU by decreasing cAMP production in GPR84-CHO cells . Further details on its binding interactions and gene expression changes would require additional research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR84 antagonist 8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to achieve the required purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
GPR84 antagonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
GPR84 antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR84 and its ligands.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, fibrotic disorders, and metabolic conditions.
Industry: Utilized in the development of new drugs targeting GPR84 for various therapeutic applications
Comparison with Similar Compounds
Similar Compounds
6-Octylaminouracil (6-OAU): A known agonist of GPR84.
PSB-1584: Another ligand for GPR84, used for studying receptor localization and competition between ligands.
Embelin: A non-lipid agonist of GPR84.
2-(Hexylthio)pyrimidine-4,6-diol (ZQ-16): Suggested to act as a GPR84 agonist
Uniqueness
GPR84 antagonist 8 is unique in its high selectivity and potency as an antagonist of GPR84. Unlike other compounds that may act as agonists or have mixed effects, this compound specifically inhibits the receptor, making it a valuable tool for studying the role of GPR84 in various biological processes and for developing targeted therapies .
Biological Activity
GPR84, a G protein-coupled receptor (GPCR), has emerged as a significant target in the treatment of various inflammatory and metabolic disorders. The compound referred to as GPR84 antagonist 8, also known as compound 837, has demonstrated notable biological activity, particularly in modulating the receptor's signaling pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of GPR84 and Its Role in Inflammation
GPR84 is primarily expressed in myeloid cells, including neutrophils and macrophages, and is activated by medium-chain fatty acids (MCFAs). Its activation has been linked to pro-inflammatory responses, making it a potential target for therapeutic intervention in conditions such as ulcerative colitis (UC), acute lung injury, and cancer .
This compound functions by inhibiting the receptor's activation, which subsequently reduces the downstream signaling that leads to inflammation. Specifically, it blocks the Gi protein signaling pathway associated with GPR84, thereby decreasing levels of cyclic AMP (cAMP) in cells . This mechanism is crucial for mitigating inflammatory responses.
Efficacy in Cell Models
In vitro studies have shown that this compound effectively reverses the activation of GPR84 by various agonists such as 2-HTP. The compound demonstrated a competitive antagonistic effect with an estimated affinity (pA2) of 8.90 ± 0.08, indicating a high potency .
Table 1: Efficacy of this compound in Cell Models
Study | Cell Type | EC50 (nM) | Mechanism |
---|---|---|---|
Initial Screening | CHO Cells | 1.26 | Competitive inhibition |
LPS-treated THP-1 Cells | Human Monocytic Cells | Not specified | Blocked cAMP elevation |
RAW264.7 Cells | Murine Macrophages | Not effective | No inhibition observed |
Colitis Model
In a study evaluating the effects of this compound on dextran sulfate sodium (DSS)-induced colitis, it was found that treatment with the antagonist significantly alleviated clinical symptoms associated with colitis. The genetic deletion of GPR84 mirrored these results, indicating the receptor's critical role in mediating inflammatory responses in this model .
Cancer Immunotherapy
Research has also indicated that GPR84 plays a role in immunosuppression within tumor microenvironments. In models of esophageal cancer, deficiency or blockade of GPR84 led to increased CD8+ T cell activity and reduced myeloid-derived suppressor cells (MDSCs), suggesting that antagonizing GPR84 could enhance the efficacy of immunotherapy .
Comparative Analysis with Other Antagonists
This compound has been compared with other antagonists like GLPG1205 and CLH536. While GLPG1205 has shown promise in clinical trials for UC, antagonist 8 exhibits unique properties that may offer advantages in specific inflammatory conditions .
Table 2: Comparison of GPR84 Antagonists
Antagonist | Target Condition | Potency | Clinical Status |
---|---|---|---|
This compound | Inflammatory diseases | High (1.26 nM) | Preclinical |
GLPG1205 | Ulcerative Colitis | Moderate | Phase II Clinical Trials |
CLH536 | Colitis | Not specified | Preclinical |
Properties
IUPAC Name |
2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMLVYIUJQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.